

discovery and synthesis of CDN-A compound

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Compound of Interest		
Compound Name:	CDN-A	
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An In-depth Technical Guide to the Discovery and Synthesis of Cyclic di-Adenosine Monophosphate (c-di-AMP)

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the cyclic dinucleotide (CDN) known as cyclic di-adenosine monophosphate (c-di-AMP). For the purpose of this document, we are interpreting the user's request for "CDN-A" to refer to this specific adenosine-containing cyclic dinucleotide, a key bacterial second messenger and a potent activator of the host innate immune system. c-di-AMP was first identified in 2008 during the structural analysis of the DNA integrity scanning protein A (DisA) from Bacillus subtilis.[1] It is synthesized by diadenylate cyclases (DACs) from two molecules of ATP and plays a crucial role in various bacterial processes.[2] In mammalian cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) by the cGAS-STING pathway, leading to the production of type I interferons and other proinflammatory cytokines, making it a compound of significant interest for the development of vaccines, immunotherapies, and anti-infective agents.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of c-di-AMP.



Table 1: Binding Affinity of c-di-AMP to STING

STING Variant	Ligand	Method	Dissociation Constant (Kd)	Reference
Human STING	c-di-AMP	Isothermal Titration Calorimetry (ITC)	~5 μM	[3]
Murine STING	c-di-AMP	Surface Plasmon Resonance (SPR)	4.03 nM	[4]
Human STING	2'3'-cGAMP (endogenous ligand)	Surface Plasmon Resonance (SPR)	9.23 nM	[4]
ERAdP	Biotin-c-di-AMP	Not Specified	Significantly higher than STING	[5]

Table 2: In Vitro and In Vivo Activity of c-di-AMP



Assay	Cell Line <i>l</i> Model	Readout	Concentrati on / Dose	Effect	Reference
STING Activation	THP1-Dual™ Cells	ISG Reporter Activity	10:1 (bacteria:cell)	Enhanced ISG activation	[6]
IFN-β Production	THP1-Dual™ Cells	IFN-β Secretion	10:1 and 30:1 (bacteria:cell)	Increased IFN-β production	[6]
Cellular Proliferation	Splenocytes from immunized mice	Stimulation Index	40 μg/ml	Increased proliferation	[7]
Antitumor Efficacy	Mouse model	Tumor growth	Not specified	Antitumor activity	[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of c-di-AMP

This protocol describes the synthesis of c-di-AMP using a purified diadenylate cyclase (DAC) enzyme, such as DisA from Bacillus thuringiensis.[8]

Materials:

- Purified DisA enzyme
- ATP solution (10 mM)
- Reaction buffer (100 mM CHES, pH 9.5)
- MgCl₂ solution (10 mM)
- EDTA solution (0.5 M)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column



Lyophilizer

Procedure:

- Prepare the reaction mixture in a sterile microcentrifuge tube by combining:
 - 2 μM purified DisA enzyme
 - 10 mM ATP
 - 10 mM MqCl₂
 - Reaction buffer to a final volume of 50 mL.
- Incubate the reaction mixture at 50°C for 4 hours.[8]
- Terminate the reaction by adding EDTA to a final concentration of 20 mM.
- Purify the c-di-AMP from the reaction mixture using reversed-phase HPLC on a C18 column.
- Collect the fractions containing c-di-AMP, identified by their retention time compared to a standard.
- Lyophilize the purified fractions to obtain c-di-AMP as a white powder.[8]
- Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Chemical Synthesis of c-di-AMP

This protocol outlines a general phosphoramidite-based approach for the chemical synthesis of c-di-AMP.[9]

Materials:

- · Protected adenosine phosphoramidite monomers
- Solid support (e.g., CPG)



- Activator (e.g., tetrazole)
- Oxidizing agent (e.g., iodine solution)
- Deprotection reagents (e.g., ammonia, TBAF)
- HPLC system for purification

Procedure:

- Dimerization:
 - Couple two appropriately protected adenosine phosphoramidite monomers on a solid support to produce a linear dinucleotide. This involves standard phosphoramidite chemistry cycles of detritylation, coupling, capping, and oxidation.
- · Cleavage and Deprotection:
 - Cleave the linear dinucleotide from the solid support and remove the protecting groups
 from the phosphate backbone and nucleobases using appropriate deprotection reagents.
- Macrocyclization:
 - Perform an intramolecular cyclization of the deprotected linear dinucleotide in solution to form the cyclic structure of c-di-AMP. This step is typically carried out under high dilution conditions to favor intramolecular reaction.
- Purification:
 - Purify the crude c-di-AMP using reversed-phase HPLC.
- Characterization:
 - Confirm the structure and purity of the synthesized c-di-AMP using mass spectrometry and NMR spectroscopy.

Protocol 3: In Vitro STING Activation Assay



This protocol describes a cell-based reporter assay to measure the activation of the STING pathway by c-di-AMP.

Materials:

- THP1-Dual™ reporter cells (InvivoGen)
- c-di-AMP solution
- Cell culture medium (RPMI 1640 with 10% FBS)
- QUANTI-Luc™ reagent (InvivoGen)
- Luminometer

Procedure:

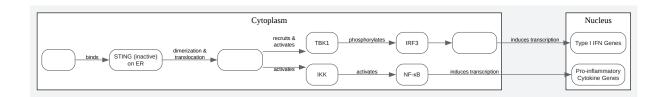
- Seed THP1-Dual[™] cells in a 96-well plate at a density of 100,000 cells per well and incubate overnight.
- Treat the cells with varying concentrations of c-di-AMP. Include a negative control (vehicle only) and a positive control (e.g., 2'3'-cGAMP).
- Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
- Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ reagent according to the manufacturer's instructions.
- Read the luminescence on a luminometer. The luminescence intensity is proportional to the activation of the STING pathway.

Signaling Pathways and Experimental Workflows c-di-AMP Mediated STING Signaling Pathway

c-di-AMP produced by intracellular bacteria can be secreted into the host cell cytoplasm, where it directly binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1),



which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[6][10]



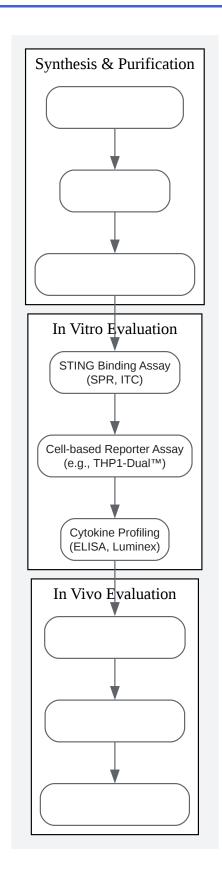
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Caption: c-di-AMP activation of the STING signaling pathway.

Experimental Workflow for c-di-AMP Activity Assessment

The following diagram illustrates a typical workflow for the discovery and characterization of a c-di-AMP analog.





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Caption: Experimental workflow for c-di-AMP evaluation.



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